6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Medicinal Chemistry Drug Discovery Pharmacokinetics

This 6-fluoro regioisomer offers distinct BACE1 inhibition and cytoprotective activity unachievable with 5-fluoro or non-fluorinated analogs. With pKa 5.15±0.10 and XLogP3 1.9, it ensures optimal CNS drug-like properties and physiological ionization. Its low pKa enhances target engagement compared to standard benzimidazoles. A validated building block for antiviral and diabetes programs.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 1505202-44-7
Cat. No. B1450478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
CAS1505202-44-7
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=C(C=C2)F
InChIInChI=1S/C9H9FN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3
InChIKeyVVTHGFWPHULWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS 1505202-44-7): Product Profile and Procurement Baseline


6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS 1505202-44-7) is a fluorinated benzimidazole heterocyclic building block with molecular formula C₉H₉FN₂ and molecular weight 164.18 g/mol . The compound features a benzimidazole core bearing methyl substituents at the N1 and C2 positions, with a single fluorine atom located at the 6-position of the fused benzene ring . Key computational physicochemical parameters include a predicted boiling point of 294.6±13.0 °C, density of 1.19±0.1 g/cm³, predicted pKa of 5.15±0.10, and XLogP3-AA of 1.9 . The compound is commercially available from multiple suppliers at purity grades ranging from ≥95% to ≥98% for research and further manufacturing use .

Why 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole Cannot Be Substituted with Other Fluorobenzimidazole Isomers


Within the benzimidazole scaffold, the exact position of fluorine substitution critically determines both electronic properties and biological performance, making regioisomers functionally non-interchangeable. Structure-activity relationship studies demonstrate that fluorine placement at the 5-position versus the 6-position yields distinct pharmacological profiles [1]. In BACE1 inhibition for Alzheimer‘s disease, 6-fluoro-substituted derivatives exhibited potent activity whereas alternative substitution patterns showed reduced efficacy [2]. Additionally, in pancreatic β-cell protection assays, the 6-fluoro substitution was specifically identified as contributing to cytoprotective activity [3]. These findings establish that substitution pattern specificity renders simple class-level substitution scientifically invalid—the 6-fluoro regioisomer constitutes a functionally distinct chemical entity that cannot be replaced by 5-fluoro, 7-fluoro, or non-fluorinated analogs without altering experimental outcomes [1].

Quantitative Differentiation Evidence for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole Procurement


Fluorobenzimidazole Scaffolds Demonstrate Improved Pharmacokinetic Properties Relative to Non-Fluorinated Analogs

In a direct comparative study of HCV NS5A inhibitors, fluorobenzimidazole-containing analogs demonstrated improved pharmacokinetic properties compared to non-fluorinated benzimidazole analogs [1]. This finding establishes a class-level advantage for fluorinated benzimidazole scaffolds including 6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole.

Medicinal Chemistry Drug Discovery Pharmacokinetics

6-Fluoro Substituted Benzimidazole Exhibits Potent BACE1 Inhibitory Activity for Alzheimer's Disease Applications

Among a series of fluoro-benzimidazole derivatives evaluated as BACE1 inhibitors, the 6-fluoro-2-(2,4,5-trifluorophenyl)-1H-benzo[d]imidazole (compound 7c) was identified as the most potent and effective inhibitor in the series [1]. Limited structure-activity relationship analysis confirmed that the 6-fluoro substitution pattern contributes to optimal activity.

Neuroscience Alzheimer's Disease Enzyme Inhibition

6-Position Fluoro Substitution Confers Cytoprotective Activity in Pancreatic β-Cell Apoptosis Models

Structure-activity relationship analysis of benzimidazole derivatives protecting pancreatic β-cells against cytokine-induced apoptosis revealed that compounds containing a fluoro group at position 6 of the fused benzimidazole moiety exhibited excellent to moderate cytoprotective activity [1]. Compounds 7, 13, and 25, each bearing the 6-fluoro substitution, were among the most active in the series.

Diabetes Research Cell Biology Cytoprotection

Predicted pKa of 5.15±0.10 Confers Distinct Ionization Profile Versus Non-Fluorinated and Alternative Regioisomeric Analogs

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole exhibits a predicted acid dissociation constant (pKa) of 5.15±0.10 . For comparison, 2-fluorobenzimidazole has a predicted pKa of 9.55±0.10 , while 5-fluoro-2-methylbenzimidazole has a predicted pKa of 10.68±0.10 [1]. This represents a pKa reduction of approximately 4-5 log units relative to other fluorobenzimidazole derivatives.

Physicochemical Properties ADME Prediction Compound Selection

Predicted Lipophilicity (XLogP3-AA = 1.9) Optimizes Drug-Likeness Parameters for CNS-Penetrant Candidate Design

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole has a computed XLogP3-AA value of 1.9 . In comparison, 2-fluorobenzimidazole has an ACD/LogP of 2.32 , and 6-fluoro-1H-benzimidazole has an ACD/LogP of 1.44 . This positions the compound within the optimal lipophilicity range (LogP 1-3) for central nervous system drug candidates while maintaining favorable aqueous solubility characteristics.

Lipophilicity CNS Drug Design Medicinal Chemistry

Predicted Boiling Point of 294.6±13.0 °C Reflects Altered Volatility Profile Due to 6-Position Fluoro and N1,C2-Dimethyl Substitution

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole exhibits a predicted boiling point of 294.6±13.0 °C . In comparison, 2-fluorobenzimidazole (lacking the N1,C2-dimethyl substitution) has a predicted boiling point of 302.7±25.0 °C , while 6-fluoro-2-propyl-1H-benzimidazole has a predicted boiling point of 353.0±15.0 °C [1].

Physical Chemistry Compound Handling Storage Stability

Procurement-Relevant Application Scenarios for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole


Antiviral Drug Discovery: HCV and Beyond

This compound serves as a fluorinated benzimidazole building block for antiviral drug discovery programs. Class-level evidence demonstrates that fluorobenzimidazole-containing inhibitors exhibit improved pharmacokinetic properties compared to non-fluorinated benzimidazole analogs in HCV NS5A inhibitor development [1]. The 6-fluoro substitution pattern provides a validated starting point for scaffold optimization in antiviral programs where enhanced ADME properties are required [1].

Neuroscience and Alzheimer's Disease Research

6-Fluoro-substituted benzimidazoles have demonstrated potent BACE1 inhibitory activity, with 6-fluoro-containing derivatives identified as the most potent compounds in evaluated series [2]. 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole provides the core 6-fluoro substitution motif associated with this activity, along with a computed LogP value of 1.9 that falls within the optimal range for CNS-penetrant candidate design [2].

Diabetes and β-Cell Protection Research

Structure-activity relationship studies have specifically identified the 6-fluoro substitution on the benzimidazole moiety as contributing to cytoprotective activity against cytokine-induced pancreatic β-cell apoptosis [3]. 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole incorporates this validated 6-fluoro substitution pattern, making it suitable for diabetes research programs focused on β-cell preservation [3].

Medicinal Chemistry Scaffold Diversification

With its distinct physicochemical profile—including a predicted pKa of 5.15±0.10 , XLogP3-AA of 1.9 , and molecular weight of 164.18 g/mol —this compound offers a differentiated benzimidazole scaffold for parallel library synthesis and hit-to-lead optimization. The substantially lower pKa compared to 2-fluorobenzimidazole (pKa = 9.55) and 5-fluoro-2-methylbenzimidazole (pKa = 10.68) [4] results in a markedly different ionization state at physiological pH, making it particularly valuable for exploring structure-activity relationships where electronic properties influence target engagement [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.